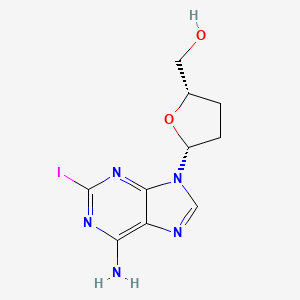

2',3'-Dideoxy-2-iodoadenosine

Description

Historical Context of Dideoxynucleoside Analogs in Biomedical Research

Nucleoside analogs, molecules that mimic the structure of natural nucleosides, have a rich history in medicinal chemistry and molecular biology. biosynth.com As the fundamental building blocks of DNA and RNA, natural nucleosides are deeply involved in critical biological processes, making their analogs prime candidates for drug design. biosynth.com The strategic modification of the nucleoside scaffold has led to the development of potent therapeutic agents. biosynth.com

A particularly significant class of these analogs is the dideoxynucleosides. A key breakthrough in their application came in the mid-1970s with the development of the Sanger sequencing method for determining DNA sequences. biosynth.combiosynth.com This technique utilizes dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, thereby terminating DNA chain elongation when incorporated by a DNA polymerase. biosynth.com This property allowed for the generation of DNA fragments of varying lengths, which could then be used to deduce the DNA sequence. biosynth.comopenaccesspub.org

Beyond their foundational role in genomics, dideoxynucleosides entered the forefront of biomedical research in the 1980s. biosynth.com Many of these compounds, originally investigated as potential anticancer agents, were discovered to be potent inhibitors of viral enzymes. biosynth.comontosight.ai This led to their development as antiviral therapies, most notably against the human immunodeficiency virus (HIV). biosynth.com Analogs such as stavudine, didanosine (B1670492), and zalcitabine (B1682364) were found to inhibit mitochondrial DNA synthesis, a mechanism central to their therapeutic effect. cymitquimica.com The success of these early compounds spurred further research into a wide array of dideoxynucleoside analogs for antiviral and anticancer applications. ontosight.aicymitquimica.com

Overview of 2',3'-Dideoxy-2-iodoadenosine in Academic Inquiry

Within the broad family of dideoxynucleoside analogs, halogenated versions have been a subject of scientific investigation to enhance therapeutic properties. The introduction of a halogen atom, such as chlorine or iodine, to the nucleobase can alter the molecule's electronic properties, stability, and interaction with target enzymes. ontosight.ainih.gov

For instance, research into 2-chloro-2',3'-dideoxyadenosine was pursued with the rationale that the 2-chloro substitution would prevent enzymatic deamination, a common pathway for the deactivation of adenosine (B11128) analogs, potentially increasing its efficacy compared to its non-halogenated parent, 2',3'-dideoxyadenosine (B1670502) . nih.gov However, studies revealed that while the 2-chloro analog did inhibit HIV reverse transcriptase, it also exhibited increased toxicity to host cells, ultimately resulting in a decreased therapeutic index. nih.gov

Similarly, the compound 2-Iodo-3'-deoxyadenosine , which features an iodine atom at the 2-position of the adenine (B156593) base and lacks a hydroxyl group at the 3'-position, has been studied for its potential as an antiviral and anticancer agent. ontosight.ai The modification is intended to allow the analog to interfere with DNA or RNA synthesis in viruses or cancer cells by mimicking natural nucleosides and causing chain termination upon incorporation. ontosight.ai

Direct and extensive academic literature focusing solely on This compound is limited. However, based on the research context of related compounds, it is positioned as a subject of inquiry within the same therapeutic landscape. Its structure, combining the chain-terminating dideoxyribose backbone with a 2-iodo-modified adenine base, suggests its potential role in biochemical and pharmacological studies aimed at developing novel antiviral or anticancer agents. Iodo-substituted nucleosides, such as 2-iodo-2'-deoxyadenosine , are also known to serve as important synthetic intermediates for the creation of further modified nucleoside analogs. mdpi.com

The table below summarizes the key structural features and primary research focus of several related dideoxyadenosine analogs, providing a comparative context for this compound.

| Compound Name | Key Structural Features | Primary Research Focus |

| 2',3'-Dideoxyadenosine | Dideoxyribose sugar | Antiviral (Anti-HIV) nih.gov |

| 2-chloro-2',3'-dideoxyadenosine | Dideoxyribose sugar, Chlorine at position 2 of adenine | Antiviral (Anti-HIV), overcoming enzymatic deamination nih.gov |

| 2-Iodo-3'-deoxyadenosine | Deoxyribose sugar (lacks 3'-OH), Iodine at position 2 of adenine | Antiviral, Anticancer ontosight.ai |

| This compound | Dideoxyribose sugar, Iodine at position 2 of adenine | Inferred to be in antiviral/anticancer research based on its structure |

Structure

3D Structure

Properties

CAS No. |

122970-38-1 |

|---|---|

Molecular Formula |

C10H12IN5O2 |

Molecular Weight |

361.14 g/mol |

IUPAC Name |

[(2S,5R)-5-(6-amino-2-iodopurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C10H12IN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |

InChI Key |

LFHDAOZGSUAZDC-NTSWFWBYSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)I)N |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)I)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 2 ,3 Dideoxy 2 Iodoadenosine

Methodologies for Nucleoside Synthesis Pertaining to 2',3'-Dideoxy-2-iodoadenosine

The foundational step in creating this compound is the formation of the nucleoside framework. This is typically achieved through glycosylation reactions that couple a modified sugar with a nucleobase.

Glycosylation Reactions for Core Structure Formation

Glycosylation is a pivotal reaction in nucleoside synthesis, establishing the critical bond between the sugar and the base. glycoforum.gr.jp In the context of dideoxynucleosides, this often involves the coupling of a protected dideoxyribose derivative with a purine (B94841) base, such as adenine (B156593). One common approach is the condensation of a sugar derivative with a nitrogenous base. google.com Enzymatic trans-glycosylation has also been demonstrated as a viable method for the synthesis of 2',3'-dideoxynucleosides, offering a high degree of specificity. nih.gov The choice of glycosylation method can significantly influence the yield and stereochemical outcome of the reaction.

Stereoselective Approaches in Nucleoside Synthesis

Achieving the correct stereochemistry at the anomeric carbon (the C1' position of the sugar) is a significant challenge in nucleoside synthesis. google.com The desired β-anomer is typically the biologically active form. Stereoselectivity can be influenced by various factors, including the choice of catalyst, solvent, and the nature of the protecting groups on the sugar moiety. For instance, the presence of a substituent at the C2' position of the sugar can direct the incoming nucleobase to the β-face of the ribose ring, leading to the desired stereoisomer. doi.org The development of stereoselective methods is crucial for the efficient synthesis of enantiomerically pure nucleoside analogues. google.com

Introduction of 2-Iodo Substituent and Dideoxy Moiety

Following the formation of the core nucleoside, the next critical steps involve the specific introduction of an iodine atom at the 2-position of the adenine base and the removal of the hydroxyl groups at the 2' and 3' positions of the sugar.

Regioselective Iodination Procedures

The introduction of an iodine atom at the 2-position of the purine ring requires a regioselective iodination reaction. This can be achieved through various methods, including electrophilic iodination of a suitable adenosine (B11128) precursor. The reactivity of the different positions on the purine ring can be modulated by protecting groups and reaction conditions to ensure that iodination occurs specifically at the desired C2 position. For example, cross-coupling reactions between terminal alkynes and a modified nucleoside like N-ethyl-1'-deoxy-1'-(6-amino-2-iodo -9H-purine-9-yl)-β-D-ribofuranuronamide have been explored for creating 2-substituted adenosine derivatives. nih.gov

Deoxygenation Strategies at 2' and 3' Positions

The defining feature of a dideoxynucleoside is the absence of hydroxyl groups at the 2' and 3' positions of the sugar. wikipedia.org The removal of these hydroxyl groups, or deoxygenation, is a key synthetic transformation. wikipedia.org A common strategy involves the conversion of the hydroxyl groups into good leaving groups, followed by a reduction step.

One widely used method is the Barton-McCombie deoxygenation. This involves the formation of a xanthate derivative from the hydroxyl groups, which is then treated with a radical initiator, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), to effect the deoxygenation. google.comnih.gov More environmentally friendly radical deoxygenation methods have also been developed, using reagents like tris(trimethylsilyl)silane. nih.gov Another approach is the deoxygenation of a 5'-O-acetyl-2'-deoxynucleoside by reacting the 3'-hydroxyl group with N,N-thiocarbonyldiimidazole, followed by treatment with methanol (B129727). google.com

Below is a table summarizing common deoxygenation reagents and their roles:

| Reagent | Role in Deoxygenation |

| Carbon disulfide (CS2) | Reacts with hydroxyl groups to form xanthates. google.com |

| Tributyltin hydride (Bu3SnH) | A radical-based reducing agent that removes the xanthate group. google.comnih.gov |

| N,N-Thiocarbonyldiimidazole | Activates hydroxyl groups for deoxygenation. google.com |

| Tris(trimethylsilyl)silane | A less toxic alternative to tributyltin hydride for radical deoxygenation. nih.gov |

Derivatization and Prodrug Approaches for Research Applications

To enhance the properties of this compound for research purposes, derivatization and prodrug strategies are often employed. These modifications can improve solubility, cell permeability, and metabolic stability.

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body. ump.edu.pl For nucleoside analogues, prodrug strategies often involve masking the polar hydroxyl or phosphate (B84403) groups to increase lipophilicity and facilitate passage across cell membranes. nih.govacs.org Common prodrug approaches for nucleosides include the formation of esters, carbamates, or phosphoramidates at the 5'-hydroxyl group. acs.org These modifications are designed to be cleaved by cellular enzymes, releasing the active nucleoside triphosphate intracellularly.

The following table outlines some common prodrug moieties and their intended effects:

| Prodrug Moiety | Intended Effect |

| Esters (e.g., acetate, pivalate) | Increase lipophilicity, enhance membrane permeability. |

| Phenyl phosphates | Serve as a source for the free nucleoside and its 5'-monophosphate. acs.org |

| Phosphoramidates | Improve bioavailability and intracellular delivery of the monophosphate. ump.edu.pl |

| Ether lipids | Enhance anti-HIV-1 activity. acs.org |

These synthetic and derivatization strategies are essential for the development and investigation of this compound and other related nucleoside analogues in various research applications.

Phosphorylation and Phosphonate Modifications for Active Metabolite Generation

For many nucleoside analogs to exert their biological effects, they must be intracellularly converted to their corresponding 5'-triphosphate form. This conversion is a critical activation step, often mediated by cellular kinases.

Phosphorylation:

The conversion of this compound to its active 5'-triphosphate metabolite is a crucial step for its potential biological activity. This process can be achieved through both enzymatic and chemical synthesis routes. While specific enzymatic pathways for this compound are not extensively detailed in the literature, the metabolism of analogous 2',3'-dideoxynucleosides provides a likely model. For instance, 2',3'-dideoxyinosine is phosphorylated by cytosolic 5'-nucleotidase nih.gov. It is plausible that similar cellular enzymes could act on this compound.

Chemical synthesis offers a more direct route to the 5'-triphosphate. A common strategy involves a "one-pot" reaction where the parent nucleoside is reacted with a phosphorylating agent, such as phosphorus oxychloride, in the presence of a proton-removing agent, followed by treatment with pyrophosphate google.com. This method is advantageous as it is generally applicable to a wide range of nucleosides and can be performed without the need for purification of intermediate products google.comnih.gov. Other chemical approaches for nucleoside triphosphate synthesis have also been developed, offering convenient and scalable methods nih.govrsc.orgcdnsciencepub.comresearchgate.netacs.org.

Phosphonate Modifications:

Phosphonate analogs are modified nucleosides where the bridging oxygen atom in the phosphate group is replaced by a methylene group (a CH2 unit). This modification results in a more stable linkage that is resistant to cleavage by cellular enzymes like esterases. The synthesis of nucleoside phosphonates often utilizes H-phosphonate chemistry semanticscholar.orgumich.eduresearchgate.netumich.edu. This approach involves the condensation of a protected nucleoside with a H-phosphonate monoester, followed by an oxidation step to form the phosphonate linkage umich.eduumich.edu. This methodology is versatile and can be used to introduce various phosphonate-based modifications semanticscholar.org.

Lipophilic and Ester Conjugates for Enhanced Cellular Delivery

The polar nature of nucleosides can limit their ability to cross cellular membranes. To overcome this, lipophilic and ester conjugates of this compound can be synthesized to enhance its cellular permeability.

Lipophilic Conjugates:

Attaching lipophilic moieties, such as long-chain fatty acids or cholesterol, to the nucleoside can facilitate its passage through the lipid bilayer of cell membranes. The synthesis of these conjugates typically involves forming an ester or amide linkage between the lipophilic molecule and a suitable functional group on the nucleoside, often the 5'-hydroxyl group. Enzymatic synthesis using lipases has been shown to be an effective method for creating lipophilic esters of various phenolic compounds, and similar strategies could be applied to nucleosides mdpi.comresearchgate.net.

Ester Conjugates:

Prodrug strategies often involve the esterification of the 5'-hydroxyl group of the nucleoside with various acids. These ester linkages can mask the polar hydroxyl group, increasing the compound's lipophilicity and facilitating its entry into cells. Once inside the cell, these esters are designed to be cleaved by intracellular esterases, releasing the parent nucleoside to be phosphorylated to its active form. The synthesis of such esters can be achieved through standard esterification reactions, for example, by reacting the nucleoside with an activated carboxylic acid derivative like an NHS-ester mdpi.com.

Radiolabeling Methodologies for Research Probes

Radiolabeled versions of this compound are invaluable tools for studying its metabolism, distribution, and mechanism of action. The presence of an iodine atom in its structure provides a direct site for the introduction of radioactive iodine isotopes.

The most common radioactive isotopes of iodine used in biomedical research are Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I) mdpi.comthyroid.org. Radioiodination of adenosine derivatives has been successfully demonstrated nih.gov. A typical method for radioiodination involves the reaction of the precursor molecule with a radioactive iodide salt in the presence of an oxidizing agent google.com. The iodine atom on the purine ring of this compound is a prime target for isotopic exchange, where a non-radioactive iodine atom is replaced with a radioactive one. This can be achieved under mild conditions, making it suitable for complex organic molecules mdpi.com.

Alternatively, tritium (³H) labeling can be employed. This often involves catalytic exchange reactions where hydrogen atoms on the molecule are replaced with tritium. For dideoxynucleosides, a common precursor for tritiation is the corresponding 2',3'-didehydro-2',3'-dideoxy analog, which can be reduced with tritium gas in the presence of a catalyst wikipedia.org. Carbon-13 (¹³C) or Carbon-14 (¹⁴C) can also be incorporated into the ribose or purine ring during the synthesis of the nucleoside, providing another means of radiolabeling for metabolic and mechanistic studies doi.org.

Pharmacology and Molecular Mechanisms of 2 ,3 Dideoxy 2 Iodoadenosine at the Cellular Level

Cellular Uptake and Intracellular Transport Mechanisms

The entry of 2',3'-dideoxy-2-iodoadenosine into the cell is a critical first step for its subsequent pharmacological activity. This process is governed by a combination of transporter-mediated uptake and potentially passive diffusion, dictated by the physicochemical properties of the compound and the specific characteristics of the cell membrane.

The cellular uptake of many nucleoside analogs is predominantly facilitated by specialized membrane proteins known as nucleoside transporters. The human equilibrative nucleoside transporter 1 (hENT1) is a key member of this family, responsible for the bidirectional transport of a wide range of purine (B94841) and pyrimidine (B1678525) nucleosides and their analogs across the plasma membrane. While direct studies specifically detailing the transport of this compound by hENT1 are not extensively available, the structural similarity of this compound to natural nucleosides suggests that it is a likely substrate for hENT1 and other related transporters. The efficiency of this transport can be a determining factor in the intracellular concentration of the drug and, consequently, its therapeutic efficacy.

Intracellular Metabolism and Activation Pathways

Once inside the cell, this compound must undergo metabolic activation to exert its pharmacological effects. This activation typically involves a series of phosphorylation steps, converting the nucleoside analog into its active triphosphate form. The efficiency of these metabolic pathways, as well as the susceptibility of the compound to degradation, are critical determinants of its intracellular activity.

The initial and rate-limiting step in the activation of many nucleoside analogs is their phosphorylation to the monophosphate form, a reaction catalyzed by nucleoside kinases. For adenosine (B11128) analogs, both adenosine kinase and deoxycytidine kinase can be involved in this crucial first phosphorylation step. Studies on the closely related compound, 2',3'-dideoxyadenosine (B1670502), have indicated that deoxycytidine kinase plays a predominant role in its phosphorylation in T-lymphocytes. Given the structural similarity, it is plausible that deoxycytidine kinase is also a key enzyme in the phosphorylation of this compound. The potential involvement of adenosine kinase in this process for the 2-iodo derivative warrants further investigation to fully understand its activation profile.

Following the initial phosphorylation to its monophosphate derivative, the analog undergoes two subsequent phosphorylation steps, catalyzed by nucleoside monophosphate and diphosphate (B83284) kinases, respectively. This enzymatic cascade results in the formation of the pharmacologically active this compound triphosphate (ddIATP analog). This triphosphate metabolite can then act as a competitive inhibitor or a chain terminator for viral or cellular polymerases, thereby interfering with nucleic acid synthesis. The efficiency of this multi-step conversion from the parent nucleoside to the active triphosphate is a key factor influencing the compound's potency.

Molecular Targets and Enzyme Inhibition Kinetics

The primary molecular targets for the triphosphate form of this compound are DNA polymerizing enzymes, most notably viral reverse transcriptases. It also exhibits inhibitory activity, though typically to a lesser degree, against various cellular DNA polymerases. The mechanism of action is centered on its ability to act as a fraudulent substrate that, once incorporated, disrupts the normal process of DNA elongation.

The triphosphate derivative of this compound is a potent inhibitor of retroviral reverse transcriptases, such as the one from Human Immunodeficiency Virus (HIV). caymanchem.com These enzymes are essential for the viral life cycle, as they convert the viral RNA genome into a DNA provirus that can be integrated into the host cell's genome.

The fundamental mechanism by which 2',3'-dideoxynucleosides inhibit DNA synthesis is through chain termination. caymanchem.com DNA polymerases extend a growing DNA strand by catalyzing the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the last nucleotide in the chain and the 5'-phosphate group of the incoming deoxynucleoside triphosphate (dNTP).

The structure of this compound is critically different from a natural deoxynucleoside in that it lacks a hydroxyl group at both the 2' and 3' positions of the sugar moiety. trilinkbiotech.com After being converted to its 5'-triphosphate form, it can be recognized by a viral reverse transcriptase and incorporated into the nascent viral DNA strand opposite a thymine (B56734) base in the template. However, once incorporated, the absence of the 3'-hydroxyl group makes it impossible for the enzyme to form the next phosphodiester bond. nih.gov This effectively halts the elongation of the DNA chain, a process known as chain termination, leading to the inhibition of viral replication. caymanchem.com

The interaction between the active triphosphate metabolite and a viral enzyme is typically characterized by competitive inhibition. The inhibitor competes with the natural substrate—in this case, deoxyadenosine (B7792050) triphosphate (dATP)—for binding at the active site of the reverse transcriptase. caymanchem.com

Table 1: Inhibition Constants (Ki) for 2',3'-Dideoxyadenosine 5'-triphosphate (ddATP) Against Viral Reverse Transcriptases

| Enzyme Source | Inhibition Constant (Ki) |

| HIV-1 Reverse Transcriptase | 20 nM |

| Visna Virus Reverse Transcriptase | 37 nM |

This data is for the related compound ddATP and is presented to illustrate the typical potency of this class of inhibitors. caymanchem.com

The binding affinity is influenced by interactions between the enzyme's active site residues and the incoming nucleotide analog. The absence of the 3'-OH group can affect the positioning and binding kinetics within the enzyme, but it is sufficiently similar to the natural substrate to be incorporated. nih.gov

In addition to viral enzymes, dideoxynucleoside analogs can also inhibit host cell DNA polymerases, which is a primary source of cellular toxicity. The degree of inhibition and selectivity varies among the different types of eukaryotic polymerases.

The therapeutic efficacy of nucleoside analogs relies on their ability to selectively inhibit viral polymerases over host cellular DNA polymerases. Generally, viral reverse transcriptases are significantly more sensitive to inhibition by dideoxynucleoside triphosphates than are the primary replicative cellular polymerases, such as DNA polymerase α and δ.

However, studies have demonstrated that dideoxynucleoside 5'-triphosphates (ddNTPs) can exhibit strong inhibitory power against DNA polymerase α, particularly in the presence of manganese ions (Mn2+). nih.gov Furthermore, mitochondrial DNA polymerase γ is often more susceptible to inhibition by this class of compounds compared to nuclear DNA polymerases, which can lead to mitochondrial toxicity. The iodine substitution at the 2-position of the purine base in this compound may alter its specificity profile compared to its non-iodinated counterpart, potentially affecting its interaction with the active sites of different polymerases.

The mechanism of inhibition for cellular DNA polymerases is analogous to that for viral reverse transcriptases. It involves competition between the dideoxynucleoside triphosphate and the corresponding natural deoxynucleoside triphosphate for the enzyme's active site. nih.gov

Research on various ddNTPs, including ddATP, has confirmed a competitive inhibition mechanism with respect to the deoxynucleoside triphosphate with the same base. nih.gov For this compound-5'-triphosphate, it would compete directly with dATP. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme; a lower Ki value indicates a higher affinity and more potent inhibition. The Ki value can vary depending on the specific enzyme, the template-primer, and reaction conditions such as the presence of divalent cations like Mg2+ or Mn2+. nih.govnih.gov The presence of Mn2+ has been shown to increase the affinity of ddNTPs for DNA polymerase alpha. nih.gov

Interaction with Other Cellular Enzymes (e.g., IMPDH)

Currently, there is a notable lack of specific research data on the direct interaction between this compound and inosine (B1671953) monophosphate dehydrogenase (IMPDH). IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, and its inhibition can have significant effects on cellular proliferation and viral replication.

While direct inhibition of IMPDH by this compound has not been documented, studies on the parent compound, 2',3'-dideoxyadenosine (ddA), and its metabolite 2',3'-dideoxyinosine (ddI), offer some context. Research has shown that inhibitors of IMPDH, such as ribavirin (B1680618) and mycophenolic acid, can enhance the anti-HIV activity of ddA and ddI. nih.gov This potentiation is attributed to an increase in the intracellular pool of inosine monophosphate (IMP), which can then serve as a phosphate (B84403) donor for the initial phosphorylation of ddI to its monophosphate form, a critical step in its activation to the antiviral triphosphate metabolite. nih.gov

It is plausible that a similar indirect potentiation of activity could occur if this compound is metabolized to a 2',3'-dideoxyinosine analog. However, without experimental data, the direct effect of the 2-iodo substitution on the adenosine base on any potential interaction with IMPDH or its role as a substrate for cellular kinases remains speculative.

Mechanistic Insights into Biological Actions

The biological activities of nucleoside analogs are fundamentally linked to their interactions with viral and cellular enzymes after intracellular phosphorylation.

Impact on Viral Replication Cycles in vitro

Specific in vitro antiviral activity data for this compound is not extensively reported in peer-reviewed literature. However, the general mechanism for 2',3'-dideoxynucleosides is well-established. These compounds act as chain terminators of viral reverse transcriptase. Once phosphorylated to their active triphosphate form, they are incorporated into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of the next phosphodiester bond, thereby halting DNA elongation and viral replication.

Studies on various 2',3'-dideoxyadenosine analogs have shown a wide range of antiviral potencies, which are highly dependent on the specific modifications to the purine base or the sugar ring. For instance, the introduction of different functional groups can affect the efficiency of intracellular phosphorylation and the affinity of the triphosphate metabolite for viral reverse transcriptase over cellular DNA polymerases. Without specific experimental data for this compound, its precise impact on viral replication cycles remains uncharacterized.

Cellular Growth Inhibition Mechanisms in Neoplastic Cells (e.g., Apoptosis Induction, Cell Cycle Arrest)

The effects of this compound on neoplastic cells have not been specifically detailed in the available scientific literature. However, the broader class of deoxyadenosine analogs has been shown to induce cellular growth inhibition through mechanisms such as apoptosis and cell cycle arrest.

Apoptosis Induction: Deoxyadenosine analogs can induce apoptosis in cancer cells. For example, 2'-deoxyadenosine (B1664071), in combination with an adenosine deaminase inhibitor, has been shown to cause apoptosis in human colon carcinoma cells. nih.gov The mechanism involves intracellular phosphorylation to the corresponding triphosphate, which can lead to the activation of apoptotic pathways. Key events in this process include the release of cytochrome c from the mitochondria and the subsequent activation of caspases. nih.gov It is hypothesized that this compound, if appropriately activated within the cell, could potentially trigger similar apoptotic events.

Cell Cycle Arrest: Nucleoside analogs can also interfere with the cell cycle. The incorporation of these analogs into cellular DNA or the disruption of nucleotide pools can trigger cellular stress responses and checkpoints, leading to cell cycle arrest. This provides an opportunity for the cell to repair DNA damage, but if the damage is too severe, it can lead to apoptosis. The specific phase of the cell cycle that is affected can vary depending on the compound and the cell type. For many nucleoside analogs, an arrest in the S-phase (DNA synthesis phase) is common. Again, no specific studies have been published that detail the effect of this compound on the cell cycle of neoplastic cells.

Biological Activities and Pre Clinical Efficacy of 2 ,3 Dideoxy 2 Iodoadenosine

Antiviral Spectrum and Efficacy in vitro

The antiviral activity of 2',3'-dideoxy-2-iodoadenosine belongs to a broader class of 2-halo-2',3'-dideoxyadenosine derivatives that have been investigated for their effects against the human immunodeficiency virus-1 (HIV-1). Research into this class, specifically the 2-fluoro, 2-chloro, and 2-bromo analogs, was pursued to create compounds more resistant to catabolism by human T-cells. nih.gov Unlike the parent compound 2',3'-dideoxyadenosine (B1670502), these 2-halo derivatives are not significantly deaminated by cultured CEM T lymphoblasts, a favorable characteristic for antiviral agents. nih.gov

Studies demonstrated that these 2-halo-2',3'-dideoxyadenosine derivatives could inhibit the cytopathic effects of HIV-1 in MT-2 T lymphoblasts and slow viral replication in CEM T lymphoblasts. nih.gov This antiviral effect was observed at concentrations between 3 and 10 µM, which were below the levels that caused cytotoxicity in uninfected cells. nih.gov The mechanism of action for the 2-halo derivatives requires phosphorylation by the enzyme deoxycytidine kinase to become active 5'-triphosphate metabolites. nih.gov This contrasts with the parent compound, 2',3'-dideoxyadenosine, which can be phosphorylated and retain anti-HIV activity even in cells deficient in this enzyme. nih.gov While direct data for the 2-iodo derivative was not detailed in these specific studies, its inclusion in the 2-halo class suggests a similar mechanism and potential for anti-HIV activity. nih.govutmb.edu

Table 1: In Vitro Anti-HIV-1 Activity of 2-Halo-2',3'-dideoxyadenosine Derivatives

| Compound Class | Virus | Cell Line | Activity | Effective Concentration (µM) |

|---|---|---|---|---|

| 2-Halo-2',3'-dideoxyadenosine | HIV-1 | MT-2 T lymphoblasts | Inhibition of cytopathic effects | 3-10 |

| 2-Halo-2',3'-dideoxyadenosine | HIV-1 | CEM T lymphoblasts | Retardation of viral replication | 3-10 |

Based on the available scientific literature, no specific in vitro efficacy data for this compound against other DNA or RNA viruses, such as Cytomegalovirus or Simplexvirus, has been reported.

There is no specific information available in the scientific literature regarding the synergistic antiviral effects of this compound when used in combination with other antiviral agents in cellular models.

Antineoplastic Activity in Cell Culture Models

No studies detailing the specific efficacy of this compound against cancer cell lines, including leukemia, solid tumors, or glioblastoma, were found in the reviewed scientific literature.

There is no specific information available in the scientific literature describing the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells.

Synergistic Antineoplastic Effects with Chemotherapeutic Agents

Comprehensive searches of peer-reviewed scientific literature did not yield any specific studies investigating the synergistic antineoplastic effects of this compound in combination with other chemotherapeutic agents. While the broader class of dideoxynucleoside analogs has been a subject of interest in oncology, research detailing the specific interactions of the 2-iodo-adenosine derivative with other anticancer drugs appears to be unavailable in the public domain. Therefore, no data on combination therapies, potentiation of cytotoxic effects, or mechanisms of synergistic action for this particular compound can be provided.

Pharmacological Evaluation in in vivo Animal Models (Pre-clinical)

Similarly, an extensive review of available scientific databases and literature archives revealed a lack of published in vivo studies on this compound. The following subsections reflect this absence of data.

Antiviral Efficacy in Animal Disease Models

There is no publicly available research detailing the evaluation of this compound in animal models of viral diseases. While other dideoxynucleosides, such as 2',3'-dideoxyadenosine (ddA) and 2',3'-dideoxycytidine (ddC), have been studied for their antiviral properties in various animal models, no such data exists for the 2-iodinated analog. Consequently, information regarding its efficacy, the types of viral infections targeted, or the animal species used in such studies could not be found.

Anticancer Efficacy in Xenograft or Syngeneic Animal Models

The scientific literature lacks any studies on the anticancer efficacy of this compound in either xenograft or syngeneic animal models. Pre-clinical cancer research often utilizes these models to assess the in vivo activity of novel compounds. However, no such evaluations for this compound have been published. Therefore, there is no data available on its potential to inhibit tumor growth, the cancer types it might be effective against, or the dosages and administration routes tested in these models.

Pharmacokinetic Profiles in Animal Species (for research purposes, e.g., tissue distribution, metabolic fate)

No specific pharmacokinetic data for this compound in any animal species has been reported in the available scientific literature. Pharmacokinetic studies, which are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, have been conducted for related molecules like 2',3'-dideoxyadenosine. However, the introduction of an iodine atom at the 2-position of the purine (B94841) base would significantly alter the molecule's properties, making it impossible to extrapolate the pharmacokinetic profile from its non-iodinated counterpart. As such, there is no information on the tissue distribution, metabolic fate, bioavailability, or clearance of this compound in preclinical animal models.

Structure Activity Relationships Sar and Design Principles for 2 ,3 Dideoxy 2 Iodoadenosine Analogs

Influence of 2',3'-Dideoxy Moiety on Biological Activity

The defining characteristic of 2',3'-dideoxynucleosides is the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar ring. wikipedia.org This structural feature is the primary determinant of their mechanism of action and metabolic fate.

Role in DNA/RNA Chain Termination

The absence of a 3'-hydroxyl group on the sugar moiety is the cornerstone of the biological activity of 2',3'-dideoxynucleosides. letstalkacademy.com During DNA synthesis, DNA polymerase enzymes catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleotide triphosphate (dNTP). wikipedia.orgyoutube.com

When a 2',3'-dideoxynucleoside analog, in its triphosphate form, is incorporated into a growing DNA chain, the lack of a 3'-hydroxyl group makes it impossible for the DNA polymerase to add the next nucleotide. wikipedia.orgletstalkacademy.com This inability to form the subsequent phosphodiester bond results in the immediate and irreversible cessation of DNA chain elongation. wikipedia.orgyoutube.com This mechanism, known as chain termination, is the basis for the Sanger method of DNA sequencing and is a key mechanism for the antiviral activity of many nucleoside analogs. wikipedia.orgletstalkacademy.com The incorporation of a dideoxynucleotide is a random event that leads to a collection of DNA fragments of varying lengths, each ending with the chain-terminating analog. letstalkacademy.comyoutube.com

Impact on Phosphorylation and Metabolic Activation

For 2',3'-dideoxynucleoside analogs to exert their chain-terminating effects, they must first be metabolically activated within the cell. This activation is a multi-step process of phosphorylation, converting the nucleoside analog into its corresponding mono-, di-, and ultimately, active triphosphate form. nih.govmdpi.com This process is entirely dependent on host cell kinases.

The efficiency of this phosphorylation cascade is a critical determinant of a compound's potency. nih.gov Numerous studies have shown that the initial conversion to the monophosphate is often the rate-limiting step. nih.govmdpi.com The affinity of cellular kinases for these unnatural substrates can be significantly lower than for their natural counterparts. For instance, the thymidine analog 2',3'-dideoxy-2',3'-didehydrothymidine (D4T) is phosphorylated by thymidine kinase, but the enzyme's affinity for D4T is 600 times lower than for natural thymidine. nih.gov This can lead to low intracellular concentrations of the active triphosphate form, limiting the compound's antiviral activity. mdpi.com

The metabolic pathway can also be complex. For 2',3'-dideoxyadenosine (B1670502) (ddAdo), a primary metabolic route is deamination to 2',3'-dideoxyinosine (ddI), which is then either phosphorylated to the active triphosphate or cleaved and inactivated by purine (B94841) nucleoside phosphorylase. nih.gov Structural modifications, such as the introduction of a 2'-fluoro group, can favor a more direct anabolic route to the active triphosphate, leading to higher intracellular concentrations of the active metabolite. nih.gov

Significance of 2-Iodo Substitution

The introduction of a halogen, specifically iodine, at the C2 position of the adenine (B156593) base significantly modifies the electronic and steric properties of the nucleoside, which in turn affects its interaction with key enzymes and receptors.

Impact on Enzyme Binding and Specificity (e.g., Adenosine (B11128) Deaminase Resistance)

A crucial aspect of nucleoside analog design is ensuring metabolic stability. A primary pathway for the inactivation of adenosine analogs is deamination by the enzyme adenosine deaminase (ADA), which converts adenosine to inosine (B1671953). nih.govmedchemexpress.com Modifications to the purine ring, particularly at the C2 position, can confer resistance to this enzymatic degradation.

The presence of a halogen at the C2 position generally renders the nucleoside analog resistant to deamination by ADA. nih.gov For example, Cladribine (B1669150) (2-chloro-2'-deoxyadenosine) is an adenosine deaminase inhibitor. medchemexpress.com This resistance is critical for maintaining effective intracellular concentrations of the analog and its phosphorylated metabolites. By blocking this major catabolic pathway, the 2-iodo substitution increases the bioavailability and prolongs the intracellular half-life of the active compound, thereby enhancing its therapeutic potential.

Modifications at Other Nucleoside Positions

To further refine the biological activity profile of 2',3'-dideoxy-2-iodoadenosine, researchers have explored modifications at various other positions on both the purine base and the sugar moiety.

Modifications to the purine base have been extensively studied.

N6-Position : The N6 position is crucial for receptor interaction. A wide variety of N6-substituted adenosine analogs have been synthesized to probe the S2 and S3 subregions of adenosine receptors, leading to compounds with high affinity and selectivity. nih.gov

C8-Position : Halogenation at the C8 position has been shown to systematically improve A2B adenosine receptor affinity in certain series of compounds. nih.govacs.org Other substitutions at this position with groups like (4-Trifluoromethoxy)benzylamine have also been explored for different applications. nih.gov

N1-Position : Modification at the N1 position, such as in 1-deazaadenosine, can produce potent inhibitors of adenosine deaminase. nih.gov

The sugar moiety has also been a target for modification. The introduction of a sulfur atom in place of the oxygen in the furanose ring creates 4'-thio analogs . nih.govnih.gov These 4'-thionucleosides have been evaluated as potential anticancer and antiviral agents. nih.govnih.gov This bioisosteric replacement alters the conformation of the sugar ring, which can affect enzyme recognition and biological activity, sometimes leading to reduced potency but also lower toxicity. acs.org

The table below summarizes the impact of various modifications on the biological properties of adenosine analogs, based on findings from multiple research studies.

| Modification Site | Substituent/Modification | Effect on Biological Activity | Key Findings |

| Sugar Moiety | 2',3'-Dideoxy | DNA Chain Termination | Lacks 3'-OH group, preventing phosphodiester bond formation and halting DNA elongation. wikipedia.orgletstalkacademy.com |

| Sugar Moiety | 4'-Thio | Altered Ring Conformation | Can affect enzyme recognition; may reduce potency but also toxicity. nih.govnih.govacs.org |

| Purine C2 | Iodo (I) / Chloro (Cl) | ADA Resistance, Altered Receptor Affinity | Halogen substitution prevents deamination by adenosine deaminase (ADA). nih.gov Steric bulk and electronic effects influence receptor binding, with effects being context-dependent. nih.gov |

| Purine N6 | Cyclic Hydrazines, Alkyl Groups | Modulated Receptor Selectivity | Can confer high affinity and selectivity for specific adenosine receptor subtypes (e.g., A1). nih.gov |

| Purine C8 | Halogens (F, Cl, Br) | Enhanced Receptor Affinity | In certain molecular series, C8-halogenation systematically improves binding to A2B adenosine receptors. nih.govacs.org |

| Purine N1 | Deaza (C in place of N) | ADA Inhibition | 1-Deazaadenosine is a potent inhibitor of adenosine deaminase. nih.gov |

Purine Base Modifications and Their Effect on Activity

Modifications to the purine base of 2',3'-dideoxyadenosine analogs can significantly impact their biological activity. While specific data on this compound is limited, studies on related 2-substituted and other purine-modified 2',3'-dideoxyadenosine derivatives provide valuable insights.

Research on 2-substituted deoxyadenosine (B7792050) derivatives has shown that the nature of the substituent at the C2 position of the purine ring plays a critical role in cytotoxicity and antiviral activity. For instance, the synthesis and evaluation of various 2-bromo, 2-methylthio, and 2-amino deoxyadenosines revealed that these compounds generally exhibit weaker cytotoxic activity compared to 2-bromodeoxyadenosine nih.gov. This suggests that the introduction of an iodo group at the C2 position, as in this compound, likely modulates the electronic properties and steric bulk at this position, which in turn could influence its interaction with target enzymes and its metabolic stability.

Furthermore, studies on other purine modifications of 2',3'-dideoxyadenosine have demonstrated the potential for enhanced antiviral activity. For example, the 2,6-diaminopurine derivative of 2',3'-dideoxyriboside (ddDAPR) has shown potent and selective anti-HIV activity, comparable to or even slightly better than 2',3'-dideoxyadenosine (ddAdo) itself. The improved activity of ddDAPR is partly attributed to its poor substrate affinity for adenosine deaminase, an enzyme that can inactivate ddAdo. This highlights a key design principle: modifications that confer resistance to metabolic degradation can enhance the therapeutic potential of nucleoside analogs.

The following table summarizes the effects of various purine base modifications on the anti-HIV activity of 2',3'-dideoxyadenosine analogs.

| Analog | Modification | Effect on Anti-HIV Activity | Key Findings |

|---|---|---|---|

| 2,6-diaminopurine 2',3'-dideoxyriboside (ddDAPR) | Amino group at C2, amino group at C6 | Potent and selective | Poor substrate for adenosine deaminase, leading to increased metabolic stability. |

| 2-Bromodeoxyadenosine | Bromo group at C2 | Cytotoxic | Serves as a benchmark for comparing the cytotoxicity of other 2-substituted analogs. |

| 2-Methylthiodeoxyadenosine | Methylthio group at C2 | Weaker cytotoxicity than 2-bromodeoxyadenosine | Demonstrates that the nature of the C2 substituent is critical for biological activity. |

| 2-Aminodeoxyadenosine | Amino group at C2 | Weaker cytotoxicity than 2-bromodeoxyadenosine | Further illustrates the sensitivity of activity to C2 modifications. |

Sugar Ring Modifications Beyond Dideoxy (e.g., 2'-O-methyl, 4'-thio)

Alterations to the sugar moiety of 2',3'-dideoxynucleosides represent another important avenue for optimizing their pharmacological properties. While the 2',3'-dideoxy feature is often essential for the mechanism of action (chain termination of DNA synthesis), further modifications can fine-tune activity, selectivity, and metabolic stability.

4'-Thio Modifications: The replacement of the oxygen atom in the furanose ring with a sulfur atom, creating a 4'-thio analog, has been explored for various nucleosides. This modification alters the geometry and electronic properties of the sugar ring, which can impact binding to target enzymes and cellular kinases. Synthesis of 2'-deoxy-4'-thio purine nucleosides has been reported, and these analogs have been evaluated for their biological activities. The introduction of the 4'-thio group can lead to compounds with significant biological effects, although the specific outcomes are dependent on the complete molecular structure.

The following table provides an overview of the impact of selected sugar ring modifications on the properties of nucleoside analogs.

| Modification | General Effect on Nucleoside Analogs | Potential Impact on this compound |

|---|---|---|

| 2'-O-methyl | Increases metabolic stability against nucleases. Can influence sugar pucker conformation. | May enhance the half-life of the compound, potentially leading to improved therapeutic efficacy. |

| 4'-Thio | Alters sugar ring conformation and electronic properties. Can affect enzyme and kinase interactions. | Could modulate the binding affinity for target viral polymerases or cellular kinases, potentially altering the activity profile. |

| 2'-Azido | Introduction of an azido group at the 2' position. | In studies of 2'-azido-2',3'-dideoxypyrimidine nucleosides, this modification did not result in significant anti-HIV activity nih.gov. The effect on a 2-iodoadenosine base is not determined. |

Computational and Molecular Modeling Studies of this compound and Analogs

Computational and molecular modeling techniques are invaluable tools for understanding the interactions of this compound and its analogs with their biological targets at a molecular level. These methods can predict binding modes, estimate binding affinities, and elucidate the structural basis for observed activity, thereby guiding the design of new, more effective compounds.

Ligand-Target Docking Simulations

Ligand-target docking simulations are computational methods used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, the primary target is often a viral polymerase, such as HIV reverse transcriptase.

Docking studies can reveal key interactions between the nucleoside analog and the amino acid residues in the active site of the enzyme. For instance, the iodine atom at the C2 position of the purine ring in this compound can participate in halogen bonding or other non-covalent interactions that may enhance binding affinity and specificity. The absence of the 2'- and 3'-hydroxyl groups is critical for its function as a chain terminator, and docking simulations can visualize how this structural feature fits within the enzyme's active site.

While specific docking studies for this compound are not extensively reported in publicly available literature, general docking protocols for nucleoside analogs targeting viral polymerases are well-established. These studies typically involve preparing the 3D structures of the ligand and the target protein, defining the binding site, and then using a scoring function to evaluate the different binding poses. The results of such simulations can provide hypotheses about the binding mode that can be tested experimentally.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 2',3'-dideoxyadenosine analogs, QSAR models can be developed to predict their antiviral potency based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). In the context of this compound, the properties of the iodine substituent, such as its size, electronegativity, and polarizability, would be important descriptors in a QSAR model.

Although a specific QSAR study for a series of this compound analogs is not readily found, QSAR studies on broader sets of nucleoside analogs have been conducted. These studies have highlighted the importance of factors such as the sugar pucker conformation and the electronic properties of the nucleobase in determining antiviral activity. Such models can be used to virtually screen new, untested analogs of this compound and prioritize them for synthesis and biological evaluation.

Analytical Methodologies for Research on 2 ,3 Dideoxy 2 Iodoadenosine and Its Metabolites

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 2',3'-Dideoxy-2-iodoadenosine, allowing for its separation from complex mixtures such as cell lysates or plasma. This separation is crucial for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of nucleosides and their analogues like this compound. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For polar molecules like nucleosides, various HPLC modes can be employed, including reversed-phase, ion-pair, and hydrophilic-interaction liquid chromatography (HILIC). qut.edu.au

Reversed-phase HPLC is commonly used, often with C18 columns. The separation is driven by hydrophobic interactions between the analyte and the stationary phase. The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. protocols.io Detection is frequently accomplished using a UV detector, as the purine (B94841) ring of adenosine (B11128) absorbs light in the ultraviolet spectrum, typically around 260 nm. protocols.iopepolska.pl The intensity of the UV absorbance is directly proportional to the concentration of the compound, allowing for precise quantification. atdbio.com

Ion-pairing HPLC can be utilized to enhance the retention of polar analytes on reversed-phase columns by adding an ion-pairing reagent to the mobile phase. nih.gov HILIC is another effective strategy that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is particularly suitable for retaining and separating highly polar compounds like nucleosides and their metabolites. qut.edu.au

Table 1: Typical HPLC Parameters for Nucleoside Analogue Analysis

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase (e.g., C18), HILIC | Separates the analyte from other components in the sample matrix. |

| Mobile Phase | Buffer (e.g., ammonium (B1175870) acetate) and Organic Solvent (e.g., acetonitrile, methanol) | Elutes the analyte from the column. The gradient can be adjusted for optimal separation. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and affects resolution. |

| Detection Wavelength | ~260 nm | Quantifies the analyte based on its UV absorbance. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity

For enhanced sensitivity and unparalleled specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This powerful combination allows for the detection and quantification of this compound and its metabolites at very low concentrations, which is critical for studies involving biological samples. nih.gov

After chromatographic separation by the LC system, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In a tandem MS setup, such as a triple quadrupole, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the parent ion (the protonated or deprotonated this compound molecule). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion for detection. This process, known as multiple reaction monitoring (MRM), is highly selective and significantly reduces background noise, leading to excellent sensitivity. shimadzu.it The use of stable isotope-labeled internal standards can further improve the accuracy and precision of quantification. frontiersin.org

Table 2: LC-MS/MS Methodological Overview

| Component | Description | Advantage |

|---|---|---|

| Liquid Chromatography (LC) | Separates the target analyte from the sample matrix before it enters the mass spectrometer. | Reduces matrix effects and ion suppression. |

| Ionization Source (e.g., ESI) | Generates charged ions from the analyte molecules in the eluent. | Efficiently ionizes polar molecules like nucleosides. |

| Mass Analyzer (e.g., Triple Quadrupole) | Selects the parent ion, fragments it, and then selects a specific product ion for detection. | Provides high specificity and sensitivity through MRM. |

| Detector | Counts the selected product ions. | Allows for quantification even at picomolar to femtomolar levels. |

Spectroscopic Techniques for Biochemical Research

Spectroscopic methods are indispensable for fundamental biochemical research on this compound, providing information on its concentration, structural conformation, and interactions with other molecules.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and widely used method for determining the concentration of this compound in purified solutions. purdue.edu The technique is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. atdbio.com

The purine base of this compound has a characteristic absorbance maximum in the UV range, typically around 260 nm. unchainedlabs.com To determine the concentration of a sample, its absorbance is measured at this wavelength (A260). Using the molar extinction coefficient (a constant specific to the compound at a given wavelength), the concentration can be accurately calculated. This method is fundamental for preparing solutions of known concentrations for use in enzyme assays, cell culture experiments, and other biochemical studies. pepolska.plvectorlabs.com

Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound, NMR can provide detailed information about its conformation, including the sugar pucker and the orientation of the base relative to the sugar (the glycosidic torsion angle). nih.gov

Proton (¹H) NMR is often used to study modified nucleosides. nih.gov By analyzing chemical shifts, coupling constants, and through-space interactions via the Nuclear Overhauser Effect (NOE), researchers can build a detailed model of the molecule's structure. johnshopkins.edu Furthermore, NMR is invaluable for studying the interactions between this compound (or its triphosphate form) and its biological targets, such as enzymes (e.g., polymerases or kinases). Changes in the NMR spectrum upon binding can reveal the specific atoms involved in the interaction and provide insights into the binding mechanism.

Radiometric Assays for Enzyme Kinetics and Cellular Uptake Studies

Radiometric assays offer exceptional sensitivity for tracking the fate of this compound in biological systems. These assays rely on synthesizing the compound with a radioactive isotope, such as Iodine-125 (¹²⁵I) or Iodine-123 (¹²³I), or alternatively with Tritium (³H) or Carbon-14 (¹⁴C). researchgate.net

In enzyme kinetics studies, a radiolabeled substrate allows researchers to follow the enzymatic reaction by measuring the formation of a radioactive product over time. For instance, in a kinase assay, the conversion of radiolabeled this compound to its phosphorylated metabolite could be monitored. The substrate and product can be separated by techniques like thin-layer chromatography (TLC) or HPLC, and the radioactivity in each spot or fraction is quantified. researchgate.net This method enables the determination of key kinetic parameters like Km and Vmax.

For cellular uptake studies, cells are incubated with the radiolabeled compound. After a specific time, the cells are washed to remove any unbound compound, and the intracellular radioactivity is measured. This provides a direct quantification of the amount of compound transported into the cells, allowing for the characterization of transport mechanisms. The high sensitivity of radiometric detection makes it possible to study these processes at physiologically relevant concentrations. researchgate.net

Assays for Intracellular Phosphorylation and Metabolite Profiling

The intracellular activation of this compound necessitates its conversion to the mono-, di-, and triphosphate nucleotide forms. The analysis of this phosphorylation pathway and the broader metabolite profile is crucial for understanding its mechanism of action. Methodologies for these investigations typically involve cell culture, extraction of intracellular nucleotides, and subsequent chromatographic and mass spectrometric analysis.

Intracellular Phosphorylation Assays

Assays to determine the extent of intracellular phosphorylation of this compound are fundamental to evaluating its potential as a therapeutic agent. These assays generally involve exposing cells to the compound and then quantifying the formation of its phosphorylated metabolites.

Methodology:

Cell Culture and Treatment: Human cell lines, such as peripheral blood mononuclear cells (PBMCs) or other relevant cell types, are cultured under standard conditions. The cells are then incubated with this compound for various time points.

Extraction of Intracellular Nucleotides: Following incubation, the cells are harvested and the intracellular nucleotides are extracted. A common method involves using a cold 60% methanol solution to quench metabolic activity and lyse the cells. The cell extracts are then centrifuged to pellet cellular debris, and the supernatant containing the nucleotides is collected and dried.

High-Performance Liquid Chromatography (HPLC) Analysis: The dried nucleotide extracts are reconstituted in a suitable buffer and analyzed by high-performance liquid chromatography (HPLC). Anion-exchange or reverse-phase HPLC columns are typically used to separate the different phosphorylated species. nih.gov The separation is based on the charge and polarity of the molecules, allowing for the distinct elution of the parent compound, and its monophosphate, diphosphate (B83284), and triphosphate forms.

Detection and Quantification: Detection is commonly achieved using a UV detector, as the adenine (B156593) ring of this compound and its metabolites absorbs UV light. The concentration of each metabolite is determined by comparing the peak area to a standard curve generated with known concentrations of the respective synthesized standards.

Illustrative Research Findings:

The following table presents hypothetical data from an in vitro phosphorylation assay of this compound in a human T-lymphocyte cell line (CEM).

| Time (hours) | This compound (pmol/10^6 cells) | This compound monophosphate (pmol/10^6 cells) | This compound diphosphate (pmol/10^6 cells) | This compound triphosphate (pmol/10^6 cells) |

| 2 | 15.2 | 2.5 | 0.8 | 0.3 |

| 4 | 10.8 | 5.1 | 1.9 | 0.9 |

| 8 | 6.3 | 8.9 | 3.5 | 2.1 |

| 12 | 3.1 | 12.4 | 5.8 | 4.3 |

| 24 | 1.5 | 10.2 | 7.1 | 6.8 |

Metabolite Profiling

A broader understanding of the intracellular fate of this compound can be achieved through metabolite profiling. This approach aims to identify not only the phosphorylated forms but also other potential metabolic products.

Methodology:

Sample Preparation: Similar to phosphorylation assays, cells are incubated with this compound. The extraction procedure may be modified to capture a wider range of metabolites with varying chemical properties.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: The cell extracts are analyzed using liquid chromatography coupled with mass spectrometry (LC-MS). nih.govmdpi.com This technique provides both chromatographic separation and mass-to-charge ratio information, enabling the identification of known and unknown metabolites. thermofisher.comnih.gov High-resolution mass spectrometry is particularly valuable for determining the elemental composition of potential metabolites. thermofisher.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: To confirm the identity of metabolites, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific metabolite ion is isolated and fragmented, and the resulting fragmentation pattern provides structural information that can be used to confirm its identity.

Potential Metabolites Investigated:

Beyond the primary phosphorylation pathway, metabolite profiling may investigate other biotransformations, such as:

Deamination of the adenine ring.

Glycosidic bond cleavage, separating the iodinated adenine base from the dideoxyribose sugar.

Further metabolism of the released base or sugar moiety.

Hypothetical Metabolite Profile in Human Liver Cells:

The following table summarizes a hypothetical metabolite profile of this compound in primary human hepatocytes after a 24-hour incubation.

| Metabolite | Retention Time (min) | [M+H]+ (m/z) | Relative Abundance (%) |

| This compound | 12.5 | 378.02 | 45 |

| This compound monophosphate | 8.2 | 457.99 | 25 |

| This compound diphosphate | 6.1 | 537.96 | 15 |

| This compound triphosphate | 4.5 | 617.92 | 10 |

| 2-Iodohypoxanthine | 10.8 | 262.94 | 3 |

| 2',3'-Dideoxyribose | 15.1 | 117.06 | 2 |

Applications of 2 ,3 Dideoxy 2 Iodoadenosine in Biomedical Research

As a Chemical Probe for Enzyme Characterization

The specific structural features of ddIAdo allow it to interact with various enzymes, often acting as an inhibitor or a substrate analog. This makes it an effective chemical probe for elucidating enzyme function, kinetics, and mechanisms of action.

Nucleoside kinases are crucial enzymes that phosphorylate nucleosides to form nucleotides, the building blocks of DNA and RNA. The activity of these enzymes is a key step in both de novo and salvage pathways of nucleotide synthesis. The phosphorylation of nucleoside analogs is also a critical activation step for many antiviral and anticancer drugs.

Research has utilized ddIAdo to probe the substrate specificity of various nucleoside kinases. By studying how ddIAdo interacts with these enzymes, researchers can gain insights into the structural requirements for substrate binding and phosphorylation. The presence of the 2'-iodo group and the dideoxy configuration can significantly alter the binding affinity and phosphorylation efficiency compared to natural nucleosides. This information is valuable for the rational design of novel nucleoside-based therapeutic agents with improved selectivity and efficacy.

DNA polymerases and reverse transcriptases are enzymes that synthesize DNA strands using a DNA or RNA template, respectively. These enzymes are fundamental to DNA replication, repair, and, in the case of retroviruses, the conversion of viral RNA into DNA. d-nb.info Dideoxynucleosides, once phosphorylated to their triphosphate form, can act as chain terminators during DNA synthesis because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

The triphosphate form of ddIAdo, 2',3'-dideoxy-2-iodoadenosine triphosphate (ddIAdoTP), has been used to investigate the mechanisms of these enzymes. By incorporating ddIAdoTP into a growing DNA chain, researchers can halt the polymerization process at specific points, allowing for the detailed study of enzyme kinetics, fidelity, and the influence of the template sequence on polymerase activity. The bulky iodine atom at the 2' position can also provide a unique probe to study the steric constraints within the enzyme's active site.

Key Research Findings:

Studies have shown that the efficiency of incorporation of ddIAdoTP can vary significantly between different DNA polymerases and reverse transcriptases.

This differential incorporation can provide insights into the structural differences in the active sites of these enzymes.

The use of ddIAdo as a chain terminator has been instrumental in techniques such as DNA sequencing and for studying the mechanisms of drug resistance in viral reverse transcriptases.

Adenosine (B11128) deaminase (ADA) is an enzyme that catalyzes the deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. nih.govduke.edu This enzyme plays a critical role in purine (B94841) metabolism, and its deficiency leads to severe combined immunodeficiency disease (SCID). ADA is also involved in modulating adenosine levels, which can affect various physiological processes.

ddIAdo can serve as a substrate or inhibitor for ADA, making it a useful tool for studying the enzyme's activity and for investigating mechanisms of resistance to adenosine-based drugs. The interaction of ddIAdo with ADA can be monitored to determine kinetic parameters and to understand how modifications to the adenosine structure affect binding and catalysis.

Enzyme Interaction Data:

| Enzyme Studied | Interaction with this compound | Research Focus |

| Nucleoside Kinases | Substrate/Inhibitor | Investigating substrate specificity and phosphorylation kinetics. |

| DNA Polymerases | Chain Terminator (as ddIAdoTP) | Elucidating mechanisms of DNA synthesis and enzyme fidelity. |

| Reverse Transcriptases | Chain Terminator (as ddIAdoTP) | Studying viral replication and mechanisms of drug resistance. |

| Adenosine Deaminase | Substrate/Inhibitor | Characterizing enzyme activity and resistance mechanisms. |

Radiolabeled this compound in Molecular Imaging Research (Pre-clinical, Non-Human)

The incorporation of a radionuclide into the ddIAdo molecule allows for its use as a tracer in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). wikipedia.org These imaging modalities provide real-time information on biological processes at the molecular and cellular level in living organisms.

The iodine atom in ddIAdo is particularly amenable to radiolabeling with various iodine isotopes, such as ¹²³I, ¹²⁴I, and ¹²⁵I. The choice of isotope depends on the imaging modality and the specific research question.

PET is a highly sensitive imaging technique that uses radiotracers labeled with positron-emitting isotopes. mdpi.com When these isotopes decay, they emit positrons that annihilate with electrons in the surrounding tissue, producing two gamma rays that are detected by the PET scanner. This allows for the three-dimensional mapping of the tracer's distribution in the body.

2',3'-Dideoxy-2-[¹²⁴I]iodoadenosine ([¹²⁴I]ddIAdo) is a potential PET tracer that can be used to visualize and quantify the activity of enzymes that metabolize nucleosides. The uptake and retention of [¹²⁴I]ddIAdo in tissues can reflect the activity of nucleoside kinases, which trap the tracer intracellularly after phosphorylation. This approach has been explored in preclinical models to study tumor metabolism and the response to therapy.

Preclinical Research Highlights:

PET imaging with [¹²⁴I]ddIAdo has been investigated in animal models of cancer to assess tumor proliferation.

The tracer's uptake has been correlated with the expression levels of nucleoside kinases in tumor cells.

These studies aim to develop non-invasive methods for early cancer detection and for monitoring the effectiveness of anticancer treatments.

SPECT is another nuclear imaging technique that uses gamma-emitting radioisotopes. nih.goviaea.org It is generally more widely available and less expensive than PET. 2',3'-Dideoxy-2-[¹²³I]iodoadenosine ([¹²³I]ddIAdo) and 2',3'-Dideoxy-2-[¹²⁵I]iodoadenosine ([¹²⁵I]ddIAdo) have been synthesized and evaluated as potential SPECT tracers.

Similar to PET tracers, the distribution of these SPECT agents can provide information about the in vivo activity of enzymes involved in nucleoside metabolism. Preclinical SPECT imaging studies using radiolabeled ddIAdo have been conducted in small animal models to explore its potential for imaging various pathological conditions, including cancer and inflammation.

Radiolabeled ddIAdo in Imaging:

| Radiolabeled Compound | Imaging Modality | Isotope | Research Application (Preclinical) |

| [¹²⁴I]ddIAdo | PET | ¹²⁴I | Imaging tumor proliferation and enzyme activity. |

| [¹²³I]ddIAdo | SPECT | ¹²³I | Visualizing nucleoside metabolism in disease models. |

| [¹²⁵I]ddIAdo | SPECT/Autoradiography | ¹²⁵I | In vitro and ex vivo studies of tracer distribution. |

Pre-clinical Lead Compound Identification and Optimization

The development of this compound and its halogenated counterparts emerged from efforts to optimize the antiviral properties of its parent compound, 2',3'-dideoxyadenosine (B1670502) (ddA). While ddA showed in vitro activity against the human immunodeficiency virus-1 (HIV), its therapeutic efficacy is limited by its rapid metabolic breakdown. nih.gov A primary challenge in the preclinical development of ddA was its susceptibility to catabolism, or metabolic degradation, by enzymes present in human T cells. nih.gov

To address this limitation, researchers synthesized derivatives of ddA with halogen substitutions at the 2-position of the purine base, creating compounds such as 2-fluoro-, 2-chloro-, and 2-bromo-2',3'-dideoxyadenosine. nih.gov The rationale behind this optimization strategy was to create a "metabolically stable" analog that could resist enzymatic degradation while retaining its ability to be converted into the active antiviral agent. Pre-clinical studies on these 2-halo derivatives demonstrated that this structural modification successfully prevented significant deamination by cultured CEM T lymphoblasts, a key catabolic pathway for ddA. nih.gov

These findings established a critical structure-activity relationship: halogenation at the 2-position enhances the compound's stability, a crucial step in lead compound optimization. At concentrations between 3-10 microM, which were below cytotoxic levels, these 2-halo analogs effectively inhibited the cytopathic effects of HIV on MT-2 T lymphoblasts and slowed viral replication in CEM T lymphoblasts. nih.gov This body of research positions this compound as a product of a targeted lead optimization strategy aimed at improving the metabolic profile of early dideoxynucleoside antiviral candidates.

| Compound Group | Key Pre-clinical Finding | Rationale for Optimization |

| 2',3'-dideoxyadenosine (ddA) | Susceptible to rapid catabolism in T cells. | Parent compound with initial antiviral activity. |

| 2-halo-2',3'-dideoxyadenosine Derivatives | Resistant to enzymatic deamination; potent anti-HIV activity. | To overcome metabolic instability of the parent compound. |

Contributions to Understanding Nucleoside Metabolism and Antimetabolite Action

The study of this compound and related 2-halo analogs has provided significant insights into the metabolic pathways of nucleoside antimetabolites. Antimetabolites are compounds that mimic natural metabolites and interfere with cellular processes, such as the synthesis of nucleic acids. nih.gov For dideoxynucleosides to exert their antiviral effect, they must be phosphorylated within the cell to their active 5'-triphosphate form.

Research comparing the metabolism of ddA and its 2-halo derivatives revealed crucial differences in their activation pathways. The parent compound, ddA, can be phosphorylated by multiple enzymes in T cells. nih.gov However, the 2-halo derivatives, including by extension this compound, exhibit a more specific requirement for their initial phosphorylation step. Studies using a deoxycytidine kinase-deficient mutant cell line demonstrated that this enzyme is essential for the phosphorylation and subsequent anti-HIV activity of 2-chloro-2',3'-dideoxyadenosine. nih.gov In contrast, ddA retained its antiviral activity in these cells, indicating it could be activated by other kinases. nih.gov

This discovery underscores a key aspect of antimetabolite action: the specific enzymes involved in their activation can be altered by subtle structural modifications. The 2-iodo substitution not only blocks degradation by adenosine deaminase but also shifts the molecule's reliance to deoxycytidine kinase for its activation. This knowledge is vital for understanding potential mechanisms of drug resistance and for designing new nucleoside analogs with tailored metabolic profiles. The conversion pathway involves the sequential addition of phosphate (B84403) groups to form the 5'-monophosphate, 5'-diphosphate, and ultimately the active 5'-triphosphate metabolite. nih.gov

| Metabolite | Role in Antiviral Action | Key Enzyme |

| This compound | Prodrug requiring activation. | Deoxycytidine Kinase (for initial phosphorylation) |

| This compound 5'-monophosphate | First phosphorylated intermediate. | Deoxycytidine Kinase |

| This compound 5'-diphosphate | Second phosphorylated intermediate. | Nucleoside monophosphate kinase |

| This compound 5'-triphosphate | Active metabolite; DNA chain terminator. | Nucleoside diphosphate (B83284) kinase |

Use in Oligonucleotide Synthesis and Gene Sequencing Research

In the realm of molecular biology, this compound, upon conversion to its triphosphate form (ddATP analog), serves as a tool in techniques that rely on the controlled synthesis of DNA, most notably in gene sequencing. Its utility stems from the defining structural feature of all dideoxynucleosides: the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. wikipedia.org

This modification is the cornerstone of the dideoxy chain-termination method of DNA sequencing, famously developed by Frederick Sanger. wikipedia.orgnih.govnih.gov During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). wikipedia.org When a 2',3'-dideoxynucleoside triphosphate, such as the triphosphate of this compound, is incorporated into the chain, the lack of a 3'-hydroxyl group makes further elongation impossible. wikipedia.org This event specifically terminates the synthesis of the DNA strand. wikipedia.orguni-regensburg.de

In a sequencing reaction, a mixture of normal dNTPs and a small amount of a specific ddNTP (e.g., the ddATP analog) are used. This results in the generation of a collection of DNA fragments of varying lengths, each ending at a position where that specific nucleotide (adenine, in this case) occurs in the template sequence. By running four separate reactions, each with a different ddNTP, and separating the resulting fragments by size using gel electrophoresis, the DNA sequence can be determined. nih.govnih.gov The use of halogenated nucleosides is a common practice in the synthesis of modified oligonucleotides for various research applications.

Challenges and Future Directions in 2 ,3 Dideoxy 2 Iodoadenosine Research

Addressing Mechanisms of Resistance in Viral and Cancer Models

A primary hurdle for any nucleoside analog is the development of resistance. For 2-I-ddA, resistance can be anticipated to arise from several mechanisms observed with related compounds.